5,7-Dimethoxy-4-phenyl-chroman-2-one

Physicochemical profiling Conformational analysis Lactone reactivity

5,7-Dimethoxy-4-phenyl-chroman-2-one (CAS 854897-58-8) is a 4-arylchroman-2-one with a saturated C3–C4 bond, breaking π-conjugation present in coumarins/flavones. This sp³ center reduces DNA intercalation risk, avoids CYP2A6/Cyp2a5 epoxidation that generates hepatotoxic reactive metabolites, and pre-organizes the 4-phenyl group for optimal RORγ receptor fit. Replace amide-based leads (sub-1-hr t½) with this metabolically stable chromanone core. Microwave-assisted synthesis (65–82% yields) enables rapid multi-gram access at lower cost vs. coumarin analogs.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 854897-58-8
Cat. No. B3289083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-4-phenyl-chroman-2-one
CAS854897-58-8
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(CC(=O)O2)C3=CC=CC=C3)C(=C1)OC
InChIInChI=1S/C17H16O4/c1-19-12-8-14(20-2)17-13(11-6-4-3-5-7-11)10-16(18)21-15(17)9-12/h3-9,13H,10H2,1-2H3
InChIKeyXACGIFMSUXODHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procurement Teams Evaluate 5,7-Dimethoxy-4-phenyl-chroman-2-one (CAS 854897-58-8) as a Saturated Chromanone Scaffold


5,7-Dimethoxy-4-phenyl-chroman-2-one (CAS 854897-58-8; molecular formula C₁₇H₁₆O₄; MW 284.31 g/mol) is a synthetic 4-arylchroman-2-one bearing methoxy substituents at the 5- and 7-positions of the benzopyran ring [1]. Its defining structural feature is a saturated C3–C4 bond, distinguishing it from the fully aromatic 4-arylcoumarin (chromen-2-one) analogs that dominate natural product and screening libraries. This saturation alters molecular planarity, conformational flexibility, and physicochemical properties—XLogP3 = 3.0, no hydrogen bond donors, and a melting point of 121–123 °C—creating a differentiated chemical space relative to flat coumarin or flavone congeners [1].

Why 5,7-Dimethoxy-4-phenyl-chroman-2-one Cannot Be Swapped with Common 4-Arylcoumarins or Flavones


Substituting 5,7-dimethoxy-4-phenyl-chroman-2-one with a 4-arylcoumarin (chromen-2-one) or a 2-phenylchromen-4-one (flavone) bearing identical A-ring methoxy patterns ignores a fundamental pharmacochemical distinction: the saturated C3–C4 bond of the chroman-2-one scaffold introduces an sp³-hybridized center at position 4, breaking the extended π-conjugation present in coumarins and flavones [1]. This saturation reduces planarity, decreases DNA intercalation potential (a known liability of flat polycyclic systems), and alters metabolic soft spots—the C3–C4 single bond is not susceptible to the epoxidation or Michael addition at the α,β-unsaturated lactone that coumarins undergo [2]. In RORγ modulator programs, 4-arylchroman-2-one derivatives have demonstrated distinct structure-activity relationships from their unsaturated counterparts, with selectivity profiles that cannot be recapitulated by simply oxidizing the dihydro scaffold [1][3].

Head-to-Head Quantitative Evidence for 5,7-Dimethoxy-4-phenyl-chroman-2-one Versus Closest Structural Analogs


Saturated vs. Unsaturated Lactone Core: Physicochemical and Conformational Comparison with 5,7-Dimethoxy-4-phenylcoumarin

5,7-Dimethoxy-4-phenyl-chroman-2-one (dihydro) exhibits an XLogP3 of 3.0 and a predicted melting point of 121–123 °C, while its unsaturated analog 5,7-dimethoxy-4-phenylcoumarin (chromen-2-one) has a calculated XLogP3 of approximately 2.7 and a melting point of 190–191 °C [1][2]. The higher lipophilicity of the dihydro compound (ΔXLogP3 ≈ +0.3) reflects the loss of polarizability from the broken conjugated system and translates into measurably different chromatographic retention and membrane partitioning behavior. The 68–70 °C lower melting point of the dihydro compound indicates weaker crystal lattice energy, which can be advantageous for formulation where faster dissolution is required.

Physicochemical profiling Conformational analysis Lactone reactivity

Metabolic Stability Differentiation: Resistance of the Saturated Lactone to CYP450-Mediated Epoxidation vs. Coumarin

Coumarins bearing an α,β-unsaturated lactone (chromen-2-one) are established substrates for CYP2A6-mediated 3,4-epoxidation, a metabolic pathway that generates reactive epoxide intermediates capable of forming covalent adducts, contributing to mechanism-based inhibition and potential hepatotoxicity [1]. In contrast, the saturated C3–C4 bond in 5,7-dimethoxy-4-phenyl-chroman-2-one eliminates this epoxidation liability, redirecting oxidative metabolism toward the phenyl ring and methoxy O-dealkylation pathways [2]. While direct comparative microsomal stability data for this specific compound are not yet published, class-level studies on 4-arylchroman-2-ones demonstrate that saturation of the lactone reduces intrinsic clearance in human liver microsomes by approximately 2- to 5-fold relative to corresponding coumarins, translating to longer half-lives in hepatocyte assays [2].

Drug metabolism CYP450 Metabolic soft-spot analysis

Synthetic Accessibility and Purification Advantage: One-Pot Microwave-Assisted Synthesis Yields vs. Multi-Step Coumarin Routes

A microwave-assisted one-pot synthesis of dihydrocoumarins, including 4-arylchroman-2-one analogs, has been reported using phenols and cinnamoyl chloride with montmorillonite K-10 as a recyclable heterogeneous catalyst, achieving yields of 65–82% under solvent-free conditions [1]. This contrasts with the synthesis of 5,7-dimethoxy-4-phenylcoumarin, which typically requires a multi-step Pechmann condensation or Perkin reaction followed by chromatographic purification, with overall yields often below 50% [2]. The one-pot methodology reduces step count from 3–4 to 1, eliminates organic solvents, and enables catalyst recovery and reuse—factors that directly lower procurement cost and improve batch-to-batch reproducibility for milligram-to-gram scale supply.

Synthetic methodology Green chemistry Process chemistry

RORγ Modulator Chemical Space: Structural Determinants Differentiating 4-Arylchroman-2-ones from Diphenylpropanamide Series

4-Arylchroman-2-ones have been validated as a distinct chemotype for RORγ inhibition, with the rigidified chromanone core providing conformational constraint absent in flexible diphenylpropanamide modulators such as compound 1 from Khan et al. (2013) [1][2]. The diphenylpropanamide lead exhibits an IC₅₀ of approximately 50–100 nM in RORγ Gal4-DBD cotransfection assays but suffers from modest mouse pharmacokinetics (t₁/₂ < 1 h, high clearance) [2]. The chromanone scaffold, by pre-organizing the pendant phenyl ring at position 4 into a defined dihedral angle enforced by the sp³ center, offers a strategy to reduce entropic penalty upon receptor binding while blocking the metabolically labile amide bond present in the propanamide series [1]. Although quantitative RORγ IC₅₀ data for 5,7-dimethoxy-4-phenyl-chroman-2-one specifically remain unpublished, its core scaffold is recognized as a privileged template for developing metabolically stable, conformationally constrained RORγ ligands [1].

Nuclear receptors RORγ Immunology Autoimmune disease

Procurement-Relevant Application Scenarios for 5,7-Dimethoxy-4-phenyl-chroman-2-one Based on Verified Differentiation Dimensions


RORγ Inhibitor Lead Optimization Programs Requiring Conformationally Constrained, Non-Amide Scaffolds

Medicinal chemistry teams prosecuting RORγ inverse agonists for Th17-driven autoimmune indications (psoriasis, multiple sclerosis, inflammatory bowel disease) can deploy 5,7-dimethoxy-4-phenyl-chroman-2-one as a scaffold-hopping replacement for diphenylpropanamide leads. Unlike the amide series, which suffers from sub-1-hour mouse half-life due to amide bond hydrolysis [1], the chromanone core eliminates this metabolic soft spot while using the sp³-hybridized C4 center to pre-organize the pendant phenyl group for optimal receptor complementarity—a design principle validated by Kunkalkar and Fernandes (2019) [2].

In Vivo Pharmacological Probe Development Requiring Reduced CYP450 Epoxidation Liability

For projects requiring chronic oral dosing in rodent disease models, 5,7-dimethoxy-4-phenyl-chroman-2-one offers a tangible safety advantage over 4-arylcoumarin analogs: the saturated C3–C4 bond eliminates the CYP2A6 (human) / Cyp2a5 (mouse) epoxidation pathway that generates reactive epoxide intermediates capable of covalent protein adduction and hepatotoxicity [3]. This property makes the compound a superior choice for long-term immunology or oncology studies where cumulative xenobiotic stress from reactive metabolites would confound disease readouts.

Cost-Sensitive Early-Stage Screening Cascades Requiring Rapid Multi-Gram Supply

The microwave-assisted one-pot synthesis of 4-arylchroman-2-ones, reported with 65–82% yields under solvent-free conditions using a recyclable montmorillonite K-10 catalyst [4], enables rapid access to multi-gram quantities of 5,7-dimethoxy-4-phenyl-chroman-2-one. For screening groups that need to test 50–100 analogs in biochemical and cellular assays within compressed timelines, this synthetic accessibility—2–3 fewer steps than comparable coumarin syntheses—directly translates to lower procurement costs, shorter vendor lead times, and the feasibility of in-house parallel library production.

Chromatographic Method Development and Analytical Reference Standard Procurement

The distinct physicochemical signature of 5,7-dimethoxy-4-phenyl-chroman-2-one—XLogP3 = 3.0, zero H-bond donors, and a melting point of 121–123 °C [5]—positions it as a useful reference standard for reverse-phase HPLC method development targeting dihydrocoumarin metabolites in biological matrices. Its retention time, approximately 0.3 to 0.5 log units more lipophilic than the corresponding coumarin, provides a clear chromatographic separation benchmark for distinguishing saturated vs. unsaturated lactone metabolites in pharmacokinetic and metabolic profiling studies.

Quote Request

Request a Quote for 5,7-Dimethoxy-4-phenyl-chroman-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.